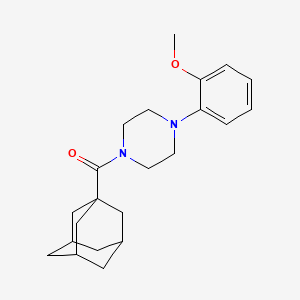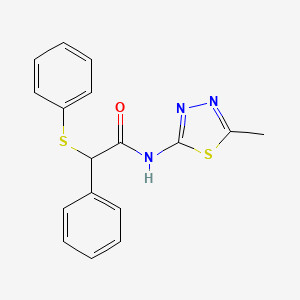![molecular formula C18H14BrNO4 B4983520 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRB is a member of the stilbene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase and HDAC enzymes. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative stress-related damage. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, leading to improved cognitive function and memory.
実験室実験の利点と制限
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to exhibit low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of novel formulations of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid that improve its solubility, making it more suitable for various scientific applications. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, which could lead to the development of more targeted and effective therapeutic agents. Furthermore, the potential applications of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease warrant further investigation.
合成法
The synthesis of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with malononitrile to form 5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]malononitrile. This intermediate is then reacted with 4-bromobenzoic acid in the presence of potassium carbonate to yield 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. The synthesis method of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
科学的研究の応用
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid also has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-16-9-15(19)8-13(17(16)24-2)7-14(10-20)11-3-5-12(6-4-11)18(21)22/h3-9H,1-2H3,(H,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZMMQEGRUWBC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)
